molecular formula C72H116BCl4N B034904 Tetradodecylammonium tetrakis(4-chlorophenyl)borate CAS No. 100581-42-8

Tetradodecylammonium tetrakis(4-chlorophenyl)borate

Cat. No.: B034904
CAS No.: 100581-42-8
M. Wt: 1148.3 g/mol
InChI Key: OKKRVCFTMNLHTL-UHFFFAOYSA-N
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Description

Tetradodecylammonium tetrakis(4-chlorophenyl)borate is a lipophilic electrolyte commonly used as an anionic additive in various applications. It is known for its high lipophilicity and is often utilized in the preparation of ion-selective electrodes and other electrochemical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradodecylammonium tetrakis(4-chlorophenyl)borate typically involves the reaction of tetrakis(4-chlorophenyl)borate with tetradodecylammonium chloride. This reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques[2][2].

Chemical Reactions Analysis

Types of Reactions

Tetradodecylammonium tetrakis(4-chlorophenyl)borate primarily undergoes substitution reactions due to the presence of the tetrakis(4-chlorophenyl)borate anion. These reactions often involve the exchange of the tetradodecylammonium cation with other cations in solution .

Common Reagents and Conditions

Common reagents used in these reactions include various cationic species such as sodium, potassium, and calcium salts. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions are the corresponding tetrakis(4-chlorophenyl)borate salts of the exchanged cations. These products retain the lipophilic properties of the original compound .

Mechanism of Action

The mechanism of action of tetradodecylammonium tetrakis(4-chlorophenyl)borate involves its role as an anionic additive. It enhances the selectivity and sensitivity of ion-selective electrodes by providing a stable and lipophilic environment for the target ions. The molecular targets include various cations, and the pathways involved are primarily electrochemical in nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradodecylammonium tetrakis(4-chlorophenyl)borate is unique due to its high lipophilicity and the presence of the tetradodecylammonium cation. This makes it particularly suitable for applications requiring a stable and lipophilic environment, such as in ion-selective electrodes and biosensors .

Properties

IUPAC Name

tetradodecylazanium;tetrakis(4-chlorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.C24H16BCl4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h5-48H2,1-4H3;1-16H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRVCFTMNLHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116BCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440603
Record name ETH 500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100581-42-8
Record name ETH 500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium tetrakis(4-chlorophenyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ETH 500 impact the selectivity of ion-sensing membranes?

A1: ETH 500 plays a crucial role in enhancing the selectivity of ion-sensing membranes. Research indicates that incorporating ETH 500 as a lipophilic additive in these membranes significantly improves selectivity towards specific ions. For instance, in a study using a polycation-selective membrane for heparin detection, ETH 500 demonstrably improved the sensor's preference for protamine over sodium ions. [] This effect is attributed to ETH 500's influence on the activity coefficient of the target ion within the membrane. []

Q2: What is the role of ETH 500 in voltammetric ion sensors?

A2: ETH 500 is crucial for the optimal function of voltammetric ion sensors. Its presence in the ion-sensing membrane contributes to:

  • Increased Lifetime: ETH 500 enhances the longevity of these sensors. []
  • Wider Potential Window: It expands the range of potentials the sensor can effectively operate within. []
  • Reduced Ion Exchange: ETH 500 helps prevent undesirable exchange reactions between the membrane and sample ions. []

Q3: How does ETH 500 affect the electrochemical properties of membranes incorporating redox-active groups?

A3: ETH 500 significantly influences the electrochemical behavior of membranes containing redox-active species like ferrocene. Studies have shown that adding ETH 500 to poly(vinyl chloride) (PVC) membranes with covalently bound ferrocene increased the membrane's redox capacity. This enhancement is attributed to improved ionic conductivity and increased electrochemical accessibility of the ferrocene groups. []

Q4: Are there any drawbacks to using high concentrations of ETH 500 in ion-sensing membranes?

A4: Yes, while beneficial in controlled amounts, excessive ETH 500 can have detrimental effects. Research indicates that overly high concentrations can lead to increased sensitivity to redox-active species present in the sample solution, potentially interfering with target ion detection. []

Q5: Can ETH 500 be used in solid-contact ion-selective electrodes (SC-ISEs)?

A5: While ETH 500 is commonly used in ion-selective membranes, its use in SC-ISEs requires careful consideration. A study investigating a Ruthenium-based redox transducer found that adding ETH 500 negatively impacted anion detection. [] This was attributed to the oxidation of ETH 500 within the film, highlighting potential compatibility issues in specific SC-ISE designs.

Q6: How does ETH 500 contribute to the performance of screen-printed microsensors?

A6: ETH 500 serves as a crucial lipophilic cationic additive in screen-printed microsensors. For example, it was successfully incorporated into azide-selective microsensors utilizing poly(octylthiophene) as the solid contact material. [] In these sensors, ETH 500 likely contributes to the overall sensor performance, including sensitivity and stability.

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